N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide
Overview
Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole moiety substituted with a methoxy group and an ethyl chain, which is further connected to a diphenylacetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated using methanol and a suitable catalyst.
Formation of the Ethyl Chain: The ethyl chain is introduced via a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the indole derivative.
Formation of the Diphenylacetamide Group: The final step involves the reaction of the ethyl-substituted indole with diphenylacetyl chloride in the presence of a base to form the diphenylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the diphenylacetamide moiety can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require a halogen source (e.g., bromine) and a catalyst (e.g., iron(III) chloride).
Major Products
Oxidation: Formation of N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide.
Reduction: Formation of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylethanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide
- N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylethanol
Uniqueness
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is unique due to its specific substitution pattern on the indole ring and the presence of the diphenylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-29-21-12-13-22-20(17-27-23(22)16-21)14-15-26-25(28)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,24,27H,14-15H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQHQUHBPUPILH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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